molecular formula C34H38N3O7P B1671133 Efonidipine CAS No. 111011-63-3

Efonidipine

Cat. No. B1671133
M. Wt: 631.7 g/mol
InChI Key: NSVFSAJIGAJDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Efonidipine is a dihydropyridine calcium channel blocker marketed by Shionogi & Co. of Japan . It was launched in 1995 under the brand name Landel . The drug blocks both T-type and L-type calcium channels . It is used for the treatment of high blood pressure .


Molecular Structure Analysis

Efonidipine has a unique chemical structure. The phosphonate moiety at the C5 position of the dihydropyridine ring is considered to be important for the characteristic pharmacological profile of the drug . Its molecular formula is C34H38N3O7P and its molecular weight is 631.666 .


Chemical Reactions Analysis

Efonidipine has been studied using various techniques such as fluorescence spectroscopy, thermal analysis, Fourier transform infrared spectroscopy, evolved gas analysis, environmental scanning electron microscopy, X-ray diffraction, spectrophotometry, high-performance liquid chromatography, and LC-MS/MS .


Physical And Chemical Properties Analysis

Efonidipine has a molecular weight of 631.666 . It is a pale yellowish powder with a melting range of 154.7 to 172.0°C and a very high boiling point of 746.9°C . It is insoluble in water but soluble in DMSO, methanol, ethanol, and acetonitrile .

Scientific Research Applications

  • Cerebroprotection in Diabetic Conditions : Research has explored efonidipine's role in mitigating cerebrovascular complications in diabetic rats. It appears to exert a protective effect by downregulating the TGF-β/SMAD-2-dependent signaling pathway​​.

  • Renal Function and Arterial Stiffness : Studies have indicated that efonidipine may have protective effects on renal function and arterial stiffness, particularly in type 2 diabetic patients with hypertension and nephropathy​​.

  • Combination Therapy for Proteinuria : Efonidipine has been combined with other drugs like irbesartan to study its effectiveness in reducing proteinuria, particularly in conditions like hypertension in Dahl salt-sensitive rats​​.

  • Blockade of L- and T-type Calcium Channels : The drug's unique ability to block both L- and T-type calcium channels has been a focus of interest, potentially contributing to its therapeutic effects in various cardiovascular conditions​​.

  • Kidney Protection via T-type Ca Channel Blockade : The blockade of T-type calcium channels by efonidipine is considered an important mechanism for kidney protection, a significant area of study in the context of hypertension and related renal issues​​.

Safety And Hazards

Efonidipine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Efonidipine has been shown to reduce plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease . It also plays a key role in the management of stroke-associated co-morbid conditions and reduces the chances of recurrent stroke .

properties

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFSAJIGAJDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043988
Record name Efonidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

746.9±60.0 °C
Record name Efonidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

poorly soluble
Record name Efonidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

This drug inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart. Efonidipine exerts negative chronotropic effects, decreasing heart rate. Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate. This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries and thereby attenuates myocardial ischemia. Efonidipine increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction . This increase leads to the prevention of renal damage that is normally associated with hypertension. Efonidipine increases the rate of renal sodium excretion via the suppression of aldosterone synthesis and aldosterone secretion from the adrenal glands. Aldosterone-induced renal parenchymal fibrosis is said to be suppressed by efonidipine. L-type calcium channel blockers, such as efonidipine, preferentially dilate afferent arterioles in the kidney, whereas both L-/T-type and L-/N-type calcium channel blockers potently dilate both afferent and efferent arterioles. The distinct actions of calcium channel blockers on the renal microcirculation are demonstrated by changes in glomerular capillary pressure and subsequent renal injury: L-type calcium channel blockers favor an increase in glomerular capillary pressure, whereas L-/T-type and L-/N-type CCBs alleviate glomerular hypertension. This supports the theory that L-Type/T-type calcium channel blockers may be of benefit in renal hypertension. Efonidipine is a long-acting medication due to a low dissociation constant. Recent studies suggest that efonidipine reduces plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease.
Record name Efonidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Efonidipine

CAS RN

111011-63-3
Record name Landel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111011-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efonidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efonidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Efonidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFONIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efonidipine
Reactant of Route 2
Reactant of Route 2
Efonidipine
Reactant of Route 3
Reactant of Route 3
Efonidipine
Reactant of Route 4
Reactant of Route 4
Efonidipine
Reactant of Route 5
Reactant of Route 5
Efonidipine
Reactant of Route 6
Efonidipine

Citations

For This Compound
2,020
Citations
Y Masuda, S Tanaka - Cardiovascular drug reviews, 1994 - Wiley Online Library
… Efonidipine has slow onset and long duration of action (27,41-43,46). Once-daily therapy with efonidipine … In patients with essential hypertension, efonidipine significantly increased …
Number of citations: 35 onlinelibrary.wiley.com
H Masumiya, T Shijuku, H Tanaka… - European journal of …, 1998 - Elsevier
… Efonidipine also inhibited the T-type Ca 2+ current at higher … In conclusion, efonidipine was shown to have inhibitory … We examined whether efonidipine can induce prolongation of the …
Number of citations: 101 www.sciencedirect.com
H Tanaka, K Shigenobu - Cardiovascular drug reviews, 2002 - Wiley Online Library
… In this article, we will review the recent progress in efonidipine research with special focus on the blocking effect of efonidipine on T-type Ca2+ channels and its relation to the clinical …
Number of citations: 70 onlinelibrary.wiley.com
KK Koh, MJ Quon, SJ Lee, SH Han, JY Ahn, J Kim… - Diabetes …, 2007 - academia.edu
… by efonidipine, but not nifedipine, therapy. Although we did not directly compare efonidipine with … Efonidipine had a neutral metabolic effect with respect to the lipid profile and QUICKI. …
Number of citations: 57 www.academia.edu
H Sasaki, A Saiki, K Endo, N Ban… - … of atherosclerosis and …, 2009 - jstage.jst.go.jp
… This effect of efonidipine has been already reported by Oshima T. et al.. Compound 8-OHdG … that efonidipine might have an improving effect on oxidative stress. This effect of efonidipine …
Number of citations: 88 www.jstage.jst.go.jp
T Furukawa, R Miura, M Honda… - British journal of …, 2004 - Wiley Online Library
… in Xenopus oocytes, and the effects of efonidipine on these channels were investigated to … by efonidipine. For the channels sensitive to efonidipine, the effects of efonidipine were further …
Number of citations: 77 bpspubs.onlinelibrary.wiley.com
M Kawabata, T Ogawa, WH Han… - Clinical and …, 1999 - Wiley Online Library
To obtain some insight into the renoprotective mechanism of the new calcium antagonist efonidipine hydrochloride, we evaluated the acute effects of efonidipine on proteinuria, …
Number of citations: 18 onlinelibrary.wiley.com
IY Oh, MK Seo, HY Lee, SG Kim… - Korean circulation …, 2010 - synapse.koreamed.org
… The aim of this study was to determine the effect of efonidipine on HR and BP in patients … ficial effects of efonidipine on HR and BP exist. In conclusion, efonidipine can safely decrease …
Number of citations: 10 synapse.koreamed.org
M Shimizu, K Ogawa, H Sasaki, Y Uehara… - Current therapeutic …, 2003 - Elsevier
… The aim of this study was to determine whether the L- and T-type CCB efonidipine can … of efonidipine was similar to that of the DHPs used before the switch to efonidipine therapy, …
Number of citations: 17 www.sciencedirect.com
S Nomura, S Kanazawa, S Fukuhara - Journal of human hypertension, 2002 - nature.com
We compared the levels of microparticles, platelet activation markers, soluble cell adhesion molecules, and soluble selectins between hypertensive patients with and without type 2 …
Number of citations: 152 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.